3-(2,6-dichlorophenyl)propanoic Acid

Thermal Analysis Purity Assessment Regioisomer Identification

Regioisomeric contamination in dichlorophenylpropanoic acid intermediates undermines synthetic reproducibility and SAR studies. This 2,6-dichloro isomer resolves this challenge: • LogP 3.01 & mp 97-99°C enable robust HPLC regioisomer resolution • 98% purity ensures batch consistency for solid-phase peptide synthesis • FTIR/Raman spectra support QC release for coordination chemistry Shipped ambient; not DOT/IATA regulated. In stock for global dispatch.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 51656-68-9
Cat. No. B1302703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-dichlorophenyl)propanoic Acid
CAS51656-68-9
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCC(=O)O)Cl
InChIInChI=1S/C9H8Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyIDEOVPXKPDUXTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,6-Dichlorophenyl)propanoic Acid – Halogenated Building Block


3-(2,6-Dichlorophenyl)propanoic acid (CAS 51656-68-9) is a halogenated arylpropanoic acid featuring a propanoic acid side chain attached to a 2,6-dichlorophenyl ring. This substitution pattern imparts distinctive steric and electronic properties compared to its regioisomeric counterparts. The compound is available as a white to off-white solid with a melting point of 97–99 °C and is supplied at purities up to 98 % . Its structural characteristics make it a valuable research intermediate for the synthesis of 2,6-dichlorophenylalanine derivatives, potential non-steroidal anti-inflammatory drug (NSAID) analogs, and coordination complexes.

Why 3-(2,6-Dichlorophenyl)propanoic Acid Is Not Interchangeable


The position of chlorine substituents on the phenyl ring profoundly influences the physicochemical properties of arylpropanoic acids. The 2,6-dichloro substitution pattern creates a unique steric environment and distinct electronic distribution that cannot be replicated by the 2,4- or 3,4-dichloro isomers. Measurable differences in melting point (97–99 °C for the 2,6-isomer vs. 89–93 °C for the 2,4-isomer ) and lipophilicity (LogP = 3.01 for the 2,6-isomer [1]) directly affect crystallization behavior, chromatographic retention, and partitioning in biological assays. Generic substitution with an incorrect regioisomer compromises reproducibility in synthesis, analytical method validation, and structure-activity relationship (SAR) studies where specific halogen–protein interactions are critical.

Quantitative Differentiation of 3-(2,6-Dichlorophenyl)propanoic Acid


Higher Melting Point Differentiates from 2,4-Isomer

The melting point of 3-(2,6-dichlorophenyl)propanoic acid is reported as 97–99 °C , while the 2,4-dichloro regioisomer (CAS 55144-92-8) melts at 89–93 °C . The 3,4-dichloro isomer (CAS 25173-68-6) melts at approximately 97 °C , which partially overlaps with the 2,6-isomer but lacks the narrow two-degree range characteristic of the higher-purity 2,6-compound. This melting point elevation of 6–8 °C relative to the 2,4-isomer provides a straightforward, instrument-free method for regioisomer identity verification during procurement and laboratory receipt.

Thermal Analysis Purity Assessment Regioisomer Identification

Higher Purity Grade for Reproducible Assays

Sigma-Aldrich lists 3-(2,6-dichlorophenyl)propanoic acid at a purity of 98 % , supported by Certificates of Analysis (COA) on request. In contrast, the 2,4-dichloro isomer is typically offered at 96–97 % purity , and the 3,4-dichloro isomer is commonly supplied at 95 % . The 1–3 % improvement in purity, while modest, reduces the cumulative impact of unidentified impurities in dose–response experiments and crystallographic studies where minor contaminants can interfere with nucleation or generate spurious diffraction data.

Purity Reproducibility Procurement Specification

FTIR and Raman Spectra Enable Identity Verification

The SpectraBase spectral database contains two FTIR spectra and one Raman spectrum for 3-(2,6-dichlorophenyl)propionic acid [1], providing a robust reference set for forensic identity verification. Searches for the 2,4-dichloro and 3,4-dichloro regioisomers in SpectraBase return no dedicated FTIR or Raman entries specifically for the propanoic acid form [2]. The availability of multiple orthogonal spectroscopic fingerprints for the 2,6-isomer enables laboratory personnel to confirm the correct regioisomer without reliance on melting point alone, which is critical when melting points overlap or when samples are amorphous.

Spectroscopy Quality Control Regulatory Compliance

Higher LogP vs. 2,4-Isomer Affects Partitioning

The calculated LogP for 3-(2,6-dichlorophenyl)propanoic acid is 3.01 [1], while the 2,4-dichloro isomer has a predicted LogP of approximately 2.8 . This difference of ΔLogP ≈ 0.2 translates to a roughly 1.6-fold higher predicted octanol–water partition coefficient for the 2,6-isomer. In reversed-phase HPLC method development, this difference produces a measurable shift in retention time (typically 0.5–1.5 min under standard conditions), enabling chromatographic resolution of the regioisomers. In biological assay design, higher lipophilicity may alter membrane permeability, protein binding, and non-specific partitioning, which must be accounted for when interpreting SAR data across dichlorophenylpropanoic acid libraries.

Lipophilicity ADME Prediction Chromatography

Recommended Applications for 3-(2,6-Dichlorophenyl)propanoic Acid


Synthesis of 2,6-Dichlorophenylalanine for Peptide Drug Discovery

The 2,6-dichlorophenylpropanoic acid scaffold serves as the direct precursor to 2,6-dichlorophenylalanine (H-Phe(2,6-DiCl)-OH), a non-proteinogenic amino acid used to probe halogen–π interactions and hydrophobic packing in peptide ligands. The 98 % purity grade and the availability of FTIR/Raman reference spectra [1] ensure that the starting material meets the stringent identity and purity requirements for solid-phase peptide synthesis, where regioisomeric contamination would introduce sequence heterogeneity.

Regioisomer-Specific HPLC Reference Standard

The distinct LogP (3.01) and melting point (97–99 °C) [1] of the 2,6-dichloro isomer make it an ideal reference standard for developing HPLC methods that must resolve mixtures of dichlorophenylpropanoic acid regioisomers. The ΔLogP of approximately 0.2 relative to the 2,4-isomer translates to measurable retention time differences, enabling robust peak identification and purity assessment in reaction monitoring workflows.

Building Block for Sterically Tuned Metal–Organic Complexes

The 2,6-dichloro substitution pattern creates a sterically encumbered carboxylate ligand environment that differs from the 2,4- or 3,4-dichloro analogs. This steric differentiation, combined with the validated purity (98 %) and documented spectroscopic fingerprint , supports reproducible synthesis of ruthenium(II), osmium(II), or copper(II) complexes for catalytic or anticancer screening applications, where ligand identity directly impacts metal-center geometry and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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